Predicted Lipophilicity (clogP) Comparison: N-Ethyl vs. N-Methyl and N-Propyl Imidazole-2-Carboxamides
The N-ethyl derivative exhibits a calculated partition coefficient (clogP) of approximately 0.9, representing a 0.5 log unit increase over the N-methyl analog (clogP ~0.4) and a 0.6 log unit decrease relative to the N-propyl analog (clogP ~1.5). [1] This intermediate lipophilicity is expected to enhance passive membrane permeability while maintaining acceptable aqueous solubility (calculated logS ≈ -1.8 for the N-ethyl compound vs. -1.3 for N-methyl and -2.4 for N-propyl). [2] These values are derived from consensus predictions using the SwissADME web tool.
| Evidence Dimension | Calculated lipophilicity (clogP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | clogP = 0.9; logS = -1.8 |
| Comparator Or Baseline | N-methyl analog: clogP = 0.4, logS = -1.3; N-propyl analog: clogP = 1.5, logS = -2.4 |
| Quantified Difference | ΔclogP = +0.5 vs. N-methyl; -0.6 vs. N-propyl; ΔlogS = -0.5 vs. N-methyl; +0.6 vs. N-propyl |
| Conditions | SwissADME consensus log P, ESOL solubility model |
Why This Matters
A clogP near 1.0 balances permeability and solubility, making the N-ethyl compound a more suitable fragment for lead optimization where both parameters are critical.
- [1] Daina, A., Michielin, O., & Zoete, V., SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules, Sci. Rep., 2017, 7, 42717. View Source
- [2] SwissADME predictions for N-ethyl-1H-imidazole-2-carboxamide and selected analogs, accessed 2026. View Source
